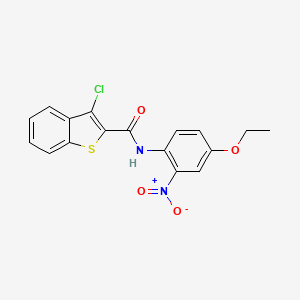![molecular formula C14H13NO3 B5068737 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one, also known as NMO, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMO is a cyclic urethane derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Wirkmechanismus
The mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one is not fully understood, but studies have suggested that it may inhibit bacterial cell wall synthesis by binding to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to inhibit fungal cell wall synthesis by binding to β-(1,3)-glucan synthase, which is involved in the biosynthesis of β-(1,3)-glucan.
Biochemical and Physiological Effects
Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been shown to have minimal effects on mammalian cell viability and has been shown to be well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against a range of bacterial, fungal, and viral pathogens. However, one limitation is that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may have limited solubility in aqueous solutions, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. One area of interest is the development of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one-based therapeutics for the treatment of bacterial, fungal, and viral infections. Another area of interest is the investigation of the mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one and the identification of potential targets for drug development. Additionally, the development of new synthesis methods for 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may lead to the production of more potent and effective analogs.
Synthesemethoden
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of 2-naphthol with chloroacetyl chloride to form 2-chloroacetylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. Another method involves the reaction of 2-naphthol with phosgene to form 2-chloroformylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one.
Eigenschaften
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14-15-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBRYYXBRYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)

![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)

![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)